An In-depth Technical Guide to Cobaltite (CoAsS): Mineralogy, Composition, and Analytical Protocols
An In-depth Technical Guide to Cobaltite (CoAsS): Mineralogy, Composition, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobaltite (CoAsS) is a sulfosalt mineral of significant economic importance as a primary ore of cobalt.[1] Its name is derived from the German word "Kobold," meaning "goblin" or "underground spirit," an allusion to the historical difficulties in smelting cobalt-bearing ores.[2][3] This guide provides a comprehensive overview of the mineralogical and compositional characteristics of cobaltite, intended for professionals in research and development. The document details the fundamental properties of cobaltite, including its chemical formula, crystallography, and physical attributes. Furthermore, it outlines standardized experimental protocols for the characterization of cobaltite, specifically focusing on Electron Probe Microanalysis (EPMA) and X-ray Diffraction (XRD).
Mineralogical and Compositional Data
Cobaltite is a cobalt sulfoarsenide with the ideal chemical formula CoAsS.[1][4] However, natural samples frequently exhibit compositional variations due to the substitution of other elements. Iron (Fe) is a common impurity, replacing cobalt up to 10% of its content, leading to the formula (Co,Fe)AsS.[5] Nickel (Ni) is another frequent substituent.[6]
Chemical Composition
The theoretical elemental composition of pure cobaltite (CoAsS) is presented in Table 1. Table 2 provides examples of chemical compositions of natural cobaltite samples from different localities, illustrating the extent of elemental substitution.
Table 1: Theoretical Composition of Pure Cobaltite (CoAsS)
| Element | Symbol | Atomic Weight ( g/mol ) | Weight Percent (%) |
| Cobalt | Co | 58.93 | 35.52 |
| Arsenic | As | 74.92 | 45.16 |
| Sulfur | S | 32.07 | 19.33 |
| Total | 165.92 | 100.00 |
Data sourced from Mineralogy Database[4]
Table 2: Chemical Composition of Natural Cobaltite Samples
| Constituent | Sample 1 (Cobalt, Canada)[7] | Sample 2 (Tunaberg, Sweden)[7] |
| Cobalt (Co) | 28.64% | 33.2% |
| Iron (Fe) | 4.11% | 2.8% |
| Nickel (Ni) | 3.06% | 0.6% |
| Arsenic (As) | 44.77% | 43.4% |
| Sulfur (S) | 19.34% | 20.6% |
| Total | 99.92% | 100.6% |
Crystallography and Crystal Structure
Cobaltite crystallizes in the orthorhombic crystal system, although it often presents with pseudocubic or pseudopyritohedral habits.[2][7] The mineral belongs to the space group Pca21.[2] Structurally, cobaltite is related to pyrite (B73398) (FeS2), with one of the sulfur atoms in the S2 dimer being replaced by an arsenic atom.[6][8]
Table 3: Crystallographic Data for Cobaltite
| Parameter | Value |
| Crystal System | Orthorhombic (Pseudocubic)[7] |
| Space Group | Pca21[2] |
| Unit Cell Dimensions | a = 5.5833(7) Åb = 5.5892(6) Åc = 5.5812(8) Å[2] |
| Z (formula units per unit cell) | 4[2] |
Physical and Optical Properties
Cobaltite exhibits a metallic luster and has a color ranging from reddish silver-white to violet steel-gray and black.[5][7] It is an opaque mineral with a grayish-black streak.[7]
Table 4: Physical and Optical Properties of Cobaltite
| Property | Value |
| Color | Reddish silver-white, violet steel-gray, black[5][7] |
| Luster | Metallic[7] |
| Streak | Grayish-black[7] |
| Hardness (Mohs) | 5.5[7] |
| Density (g/cm³) | 6.33[7] |
| Cleavage | Perfect on {001}[7] |
| Fracture | Uneven[7] |
| Tenacity | Brittle[7] |
| Diaphaneity | Opaque[7] |
| Pleochroism | Very weak[7] |
Experimental Protocols
The characterization of cobaltite relies on analytical techniques that can elucidate its elemental composition and crystal structure. The following sections provide detailed methodologies for Electron Probe Microanalysis (EPMA) and X-ray Diffraction (XRD), two key experimental techniques.
Electron Probe Microanalysis (EPMA) for Quantitative Compositional Analysis
EPMA is a non-destructive technique used to determine the elemental composition of small, solid samples. A focused beam of electrons is used to excite the emission of characteristic X-rays from the sample, which are then analyzed to identify and quantify the elements present.
Methodology:
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Sample Preparation:
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Mount cobaltite grains or a polished section of a larger sample in an epoxy resin disc.
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Grind the surface of the mounted sample using progressively finer abrasive papers to achieve a flat surface.
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Polish the ground surface using diamond pastes of decreasing grit size (e.g., 9 µm, 3 µm, 1 µm) on a polishing cloth to obtain a mirror-like, scratch-free surface.
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Clean the polished sample ultrasonically in deionized water or ethanol (B145695) to remove any polishing residue.
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Apply a thin, conductive carbon coat to the sample surface using a vacuum evaporator to prevent charging under the electron beam.
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-
Instrumentation and Standardization:
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Use a wavelength-dispersive X-ray spectrometer (WDS) equipped electron microprobe.
-
Set the accelerating voltage to 20 kV and the beam current to 10 nA for sulfide (B99878) mineral analysis.
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Calibrate the instrument using certified standards. For cobaltite analysis, use the following standards:
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Cobalt: Pure cobalt metal or synthetic CoS.
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Arsenic: Pure arsenic metal or a stable arsenide such as InAs.
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Sulfur: Pyrite (FeS2) or synthetic FeS.
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Iron: Pure iron metal or pyrite.
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Nickel: Pure nickel metal or synthetic NiS.
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-
-
Data Acquisition:
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Select multiple points for analysis on each cobaltite grain to assess compositional homogeneity.
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For each point, acquire X-ray counts for Co, As, S, Fe, and Ni.
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Measure background X-ray intensities on both sides of the characteristic peak for each element to ensure accurate background correction.
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-
Data Processing:
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Use a ZAF or a similar matrix correction program to convert the raw X-ray intensity data into elemental weight percentages. This correction accounts for differences in atomic number (Z), absorption (A), and fluorescence (F) between the sample and the standards.
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X-ray Diffraction (XRD) for Crystal Structure Analysis
XRD is a powerful technique for identifying crystalline phases and determining their crystal structure. When a monochromatic X-ray beam is directed at a crystalline sample, the X-rays are diffracted in a pattern that is characteristic of the crystal lattice.
Methodology:
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Sample Preparation:
-
Grind a small, pure sample of cobaltite into a fine powder (particle size < 10 µm) using an agate mortar and pestle. This ensures that a sufficient number of crystallites are in the correct orientation to diffract the X-ray beam.
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Mount the powdered sample onto a low-background sample holder. Ensure a flat, densely packed surface to minimize surface roughness effects.
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-
Instrumentation and Data Collection:
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Use a powder X-ray diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or cobalt (Co Kα, λ = 1.789 Å) X-ray source. Cobalt radiation is often preferred for iron-bearing samples to reduce fluorescence.
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Set the instrument to operate at a typical voltage and current, for example, 40 kV and 40 mA.
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Scan the sample over a 2θ range of 10° to 90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
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-
Data Analysis:
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Phase Identification: Compare the experimental diffraction pattern to a database of known mineral diffraction patterns, such as the International Centre for Diffraction Data (ICDD) database. The positions and relative intensities of the diffraction peaks will allow for the identification of cobaltite and any other crystalline phases present.
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Unit Cell Refinement: Use a crystallographic software package to perform a Rietveld refinement of the diffraction pattern. This method involves fitting a calculated diffraction pattern to the experimental data by refining various parameters, including the unit cell dimensions, atomic positions, and site occupancies. This will provide precise values for the lattice parameters of cobaltite.
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Visualizations
The following diagrams illustrate the classification of cobaltite and a typical experimental workflow for its characterization.
References
- 1. Electron Microprobe Analysis and Scanning Electron Microscopy in Geology [assets.cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. geo.umass.edu [geo.umass.edu]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. publications.iodp.org [publications.iodp.org]
- 6. benchchem.com [benchchem.com]
- 7. jsg.utexas.edu [jsg.utexas.edu]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
